1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)-
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Overview
Description
1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo-pyrimidine core, making it a valuable scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . The reaction mixture is then stirred at room temperature, followed by concentration in vacuo and chromatographic purification using silica gel with ethyl acetate/petroleum ether as the eluent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized pyrazolo-pyrimidine compounds .
Scientific Research Applications
1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The inhibition of CDK2 is achieved through the binding of the compound to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also targets CDK2 but has a different scaffold, which may result in varying potency and selectivity.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo core but differ in their substitution patterns and biological activities.
4-Aminopyrazolo[3,4-d]pyrimidine: This compound is structurally similar but lacks the hydroxyethoxy methyl group, which may influence its solubility and bioavailability.
The uniqueness of 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
122949-67-1 |
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Molecular Formula |
C9H12N6O3 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
4-amino-1-(2-hydroxyethoxymethyl)pyrazolo[3,4-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C9H12N6O3/c10-7-5-6(8(11)17)14-15(4-18-2-1-16)9(5)13-3-12-7/h3,16H,1-2,4H2,(H2,11,17)(H2,10,12,13) |
InChI Key |
NMZGBZABPKSEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=NN(C2=N1)COCCO)C(=O)N)N |
Origin of Product |
United States |
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